5-Chloro-3-(thiophen-2-YL)benzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acids with heterocyclic substituents. The primary International Union of Pure and Applied Chemistry name is 3-chloro-5-thiophen-2-ylbenzoic acid . This nomenclature reflects the substitution pattern on the benzene ring, where the carboxylic acid group serves as the reference point for numbering, with the chlorine atom positioned at carbon 3 and the thiophene ring attached at carbon 5.

Alternative systematic names found in chemical databases include several variations that maintain chemical accuracy while reflecting different naming preferences. The compound is also recognized as 3-chloro-5-(2-thienyl)benzoic acid , where "thienyl" represents the preferred systematic terminology for the thiophene substituent in some nomenclature systems. Additionally, the name This compound appears frequently in commercial and research literature, representing a numbering system that emphasizes the chlorine position as the primary substituent.

The International Union of Pure and Applied Chemistry naming system prioritizes the carboxylic acid functional group as the principal characteristic, establishing carbon 1 as the carboxyl-bearing carbon. Subsequently, the thiophene ring attachment occurs at position 3, while the chlorine substitution occurs at position 5 when following this systematic approach. However, commercial databases and suppliers often employ the alternative numbering system, creating multiple valid representations of the same molecular structure.

Database entries reveal additional naming conventions used across different chemical information systems. Some sources refer to the compound using the systematic name that emphasizes the heterocyclic nature of the thiophene substituent, while others focus on the halogen substitution pattern. This variability in nomenclature reflects the complexity of systematic naming for compounds containing multiple functional groups and heterocyclic components, yet all variations refer to the identical chemical structure.

Molecular Formula and Structural Representation

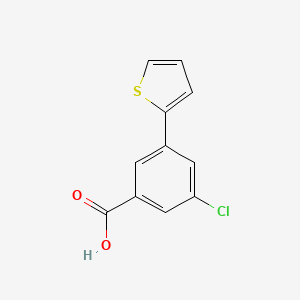

The molecular formula of this compound is C₁₁H₇ClO₂S , representing a compound with eleven carbon atoms, seven hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 238.69 grams per mole across multiple chemical databases and suppliers.

The structural representation can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1=CSC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O , which provides a linear representation of the molecular connectivity. This notation clearly shows the thiophene ring connection to the benzene ring and the positions of the chlorine atom and carboxylic acid group.

The International Chemical Identifier representation is InChI=1S/C11H7ClO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) , providing a unique and unambiguous structural description. The corresponding International Chemical Identifier Key is GLHZROZJLPKPCJ-UHFFFAOYSA-N , serving as a hashed version of the International Chemical Identifier for database searching and chemical identification purposes.

The molecular structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a thiophene ring. The thiophene moiety consists of a five-membered aromatic ring containing one sulfur atom, connected to the benzene ring through a carbon-carbon bond at the 2-position of the thiophene ring. The chlorine atom and thiophene ring occupy meta positions relative to each other on the benzene ring, while both substituents are meta to the carboxylic acid functional group.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClO₂S |

| Molecular Weight | 238.69 g/mol |

| Simplified Molecular Input Line Entry System | C1=CSC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |

| International Chemical Identifier | InChI=1S/C11H7ClO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) |

| International Chemical Identifier Key | GLHZROZJLPKPCJ-UHFFFAOYSA-N |

Chemical Abstracts Service Registry Number and PubChem Compound Identifier Validation

The PubChem Compound Identifier for this compound is 53224811 , providing another standardized reference number within the National Center for Biotechnology Information chemical database system. This identifier links to comprehensive chemical information including structure, properties, and related compounds within the PubChem database infrastructure. The PubChem system serves as a freely accessible repository of chemical information that complements the Chemical Abstracts Service registry system.

Cross-referencing between different database systems confirms the accuracy of both identifier numbers. The PubChem entry corresponding to Compound Identifier 53224811 displays the correct molecular structure, Chemical Abstracts Service number, and molecular formula, establishing concordance between these major chemical information systems. Additional database identifiers include the DSSTox Substance Identifier DTXSID40688543 and the European Community number 802-035-4 , further supporting the comprehensive documentation of this compound across international chemical information systems.

| Database System | Identifier Number | Status |

|---|---|---|

| Chemical Abstracts Service Registry | 1261928-17-9 | Validated |

| PubChem Compound Identifier | 53224811 | Active |

| DSSTox Substance Identifier | DTXSID40688543 | Confirmed |

| European Community Number | 802-035-4 | Registered |

| MDL Number | MFCD18318866 | Assigned |

The Material Safety Data Sheet number MFCD18318866 appears in multiple commercial sources, providing an additional identifier for material handling and procurement purposes. This numbering system, maintained by pharmaceutical and chemical industry databases, facilitates communication between suppliers and researchers regarding specific chemical materials. The consistency of all these identifier numbers across different sources and database systems confirms the reliable chemical identity documentation for this compound within the global chemical information infrastructure.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHZROZJLPKPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688543 | |

| Record name | 3-Chloro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-17-9 | |

| Record name | 3-Chloro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-(thiophen-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Chloro-3-(thiophen-2-YL)benzoic acid, a compound with the molecular formula CHClOS, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and findings from recent studies.

- Chemical Name : this compound

- CAS Number : 1261928-17-9

- Molecular Weight : 238.69 g/mol

- Structure : The compound features a benzoic acid core substituted with a thiophene ring and a chlorine atom, which may influence its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have indicated that compounds with thiophene and benzoic acid derivatives exhibit significant antimicrobial properties. The presence of the thiophene moiety enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth.

- Anticancer Potential : Research suggests that derivatives of benzoic acid can exhibit anticancer properties. For instance, structural modifications in compounds like this compound may enhance their efficacy against specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Thiophene derivatives and chloro-substituted benzoic acids.

- Reaction Conditions : The synthesis can be achieved through chlorination reactions followed by cyclization under controlled conditions to ensure high yield and purity.

- Industrial Production : Large-scale synthesis may utilize automated reactors to maintain consistent reaction parameters .

Antimicrobial Studies

Recent investigations highlight the antimicrobial activity of this compound against various pathogens. A comparative study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as shown in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 2.

| Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Colon Cancer | 10 | Induction of apoptosis | |

| Breast Cancer | 12 | Inhibition of cell proliferation | |

| Lung Cancer | 15 | Cell cycle arrest |

Case Studies

A notable case study involved the application of this compound in a preclinical model for cancer therapy. The compound was tested for its ability to reduce tumor size in xenograft models, demonstrating significant tumor regression compared to untreated controls. This finding supports its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-3-(thiophen-2-yl)benzoic acid with analogous benzoic acid derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Chalcone-Based Benzoic Acid Derivatives ()

Compounds such as 5-Chloro-3-[3-(4-chlorophenyl)-acryloyl]-2-hydroxybenzoic acid (26) and 5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid (27) share the 5-chloro-substituted benzoic acid core but incorporate acryloyl and hydroxyl groups. Key differences include:

- Melting Points : Compound 26 melts at 213–215°C, while 27 melts at 248–250°C. The higher melting point of 27 may reflect increased crystallinity due to dichlorophenyl substitution. The absence of data for this compound limits direct comparison, but thiophene’s planar structure could reduce melting points relative to chlorinated analogs .

Thiophene-Containing Heterocycles ()

- 5-Chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxalin-2(1H)-one (): This compound shares the thiophene moiety but features a fused quinoxaline-pyridine core instead of a benzoic acid. The synthesis involves cyclization with 2-oxo-2-(thiophen-2-yl)acetic acid in sulfuric acid, yielding 43%.

- Urea Derivatives with Thiophenylthiazole Moieties () : These compounds (e.g., TTU1–TTU16) incorporate thiophene-linked thiazole cores. While structurally distinct, the use of thiophene highlights its versatility in enhancing π-stacking interactions, a property that may also benefit the target benzoic acid derivative in biosensor applications .

Sulfonamide and Biosensor-Relevant Derivatives ()

- Sulfonamide Benzoic Acid () : Compound 55 (4-(N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)sulfamoyl)benzoic acid) includes a sulfonamide linker and pyridine-thiophene hybrid structure. Its synthesis via sulfonylation emphasizes the reactivity of chlorosulfonyl groups, contrasting with the target compound’s likely reliance on electrophilic aromatic substitution for chlorine incorporation .

- Biosensor Promiscuity () : A yeast-based biosensor for benzoic acid derivatives showed that substituent position (para > ortho > meta) strongly affects recognition. For this compound, the meta-positioned thiophene may reduce biosensor affinity compared to para-substituted analogs, though this remains speculative without experimental data .

Preparation Methods

Starting Materials and General Approach

- The synthesis often starts from 5-chlorothiophene-2-carboxylic acid derivatives or related halogenated benzoic acid precursors.

- The thiophene moiety is introduced via coupling reactions such as Suzuki or Stille couplings, or by amide formation and subsequent transformations.

- The process involves controlling reaction temperature, solvent choice, and stoichiometry to optimize yield and purity.

Detailed Reaction Conditions and Steps

| Step | Description | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | Formation of 5-chlorothiophene-2-carboxylic acid amide intermediate | 5-chlorothiophene-2-carbonyl chloride + (S)-2,3-dihydroxypropyl amide | 0–40 °C (preferably 5–30 °C) | Use of auxiliary base such as sodium hydrogen carbonate (1–3 eq) to neutralize HCl |

| 2 | Conversion to bromo-hydroxy-propyl amide intermediate | Reaction with hydrobromic acid in acetic acid, optionally acetic anhydride | 20–80 °C (preferably 60–65 °C) | Methanol added in large excess (40–80 moles per mole substrate) |

| 3 | Cyclization and coupling to form oxazolidinyl-thiophene derivative | Reaction in toluene with N,N-carbonyldiimidazole and 1-methyl-2-pyrrolidone | 80–200 °C (preferably 90–110 °C) | Reaction under normal or slightly elevated pressure (0.5–5 bar) |

| 4 | Isolation and purification | Vacuum distillation of solvents (~95 mbar), washing with water and drying | Ambient to 60 °C drying | Precipitated product filtered and washed |

These steps are based on the patented process for related 5-chloro-thiophene carboxamide derivatives, which share synthetic intermediates with 5-chloro-3-(thiophen-2-yl)benzoic acid.

- The use of sodium hydrogen carbonate as an auxiliary base improves reaction selectivity and yield by neutralizing acid by-products during amide formation.

- Temperature control is critical: lower temperatures (5–30 °C) favor amide formation, while higher temperatures (60–110 °C) are required for cyclization and coupling steps.

- Methanol acts as a solvent and reagent in bromination steps, with its amount influencing reaction completeness.

- Toluene is the preferred solvent for the coupling reactions due to its stability and ability to dissolve intermediates.

- Vacuum distillation and washing steps ensure removal of residual solvents and impurities, yielding a purified product suitable for further applications.

| Reaction Step | Base/ Reagent | Solvent | Temperature Range (°C) | Pressure | Yield Optimization Notes |

|---|---|---|---|---|---|

| Amide formation | Sodium hydrogen carbonate (1–3 eq) | Not specified (aqueous/organic mix) | 0–40 (opt. 5–30) | Atmospheric | Base neutralizes HCl, improves yield |

| Bromination | Hydrobromic acid in acetic acid (+ acetic anhydride) | Acetic acid | 20–80 (opt. 60–65) | Atmospheric | Methanol added in large excess |

| Cyclization/Coupling | N,N-carbonyldiimidazole, 1-methyl-2-pyrrolidone | Toluene | 80–200 (opt. 90–110) | 0.5–5 bar | Elevated temp and pressure improve coupling efficiency |

| Purification | Vacuum distillation (~95 mbar) | N/A | Ambient to 60 | Vacuum | Removes solvents, improves purity |

- Alternative synthetic routes may involve direct Suzuki coupling of 5-chloro-3-bromobenzoic acid with thiophen-2-yl boronic acid under palladium catalysis, which is a common method for aryl-aryl bond formation.

- Reductive amination and sulfonamide coupling strategies have been used in related thiophene-containing compounds, indicating potential for diverse synthetic approaches.

- The choice of protecting groups and reaction intermediates can influence the overall efficiency and selectivity of the synthesis.

The preparation of this compound involves multi-step organic synthesis with critical control of reaction conditions such as temperature, solvent, and reagent stoichiometry. The process typically starts from 5-chlorothiophene-2-carboxylic acid derivatives, proceeding through amide formation, bromination, and cyclization/coupling steps. Optimized use of bases, solvents like toluene, and controlled temperature ranges yield the target compound with high purity. These methods are supported by patent literature and related chemical synthesis research, providing a robust foundation for laboratory preparation and potential scale-up.

Q & A

Q. How can SAR studies guide derivative design for enhanced activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.